molecular formula C20H26N4O3 B2857467 1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea CAS No. 2034316-96-4

1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Cat. No.: B2857467
CAS No.: 2034316-96-4
M. Wt: 370.453
InChI Key: RRHMYOADNHFGLR-SAABIXHNSA-N
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Description

This compound is a urea derivative featuring a trans-cyclohexyl scaffold substituted with a pyrazin-2-yloxy group and a 4-methoxyphenethyl moiety. The trans-configuration of the cyclohexyl ring (1r,4r) ensures spatial orientation critical for binding interactions.

  • Isocyanate intermediates: Reaction of aryl/alkyl amines with triphosgene to generate isocyanates, followed by urea formation with nucleophiles .
  • Carbamate intermediates: Substitution reactions using preformed carbamates .

Key structural features influencing activity include:

  • Pyrazine ring: Enhances hydrogen bonding and π-π stacking.
  • 4-Methoxyphenethyl group: Contributes to lipophilicity and membrane permeability.
  • Trans-cyclohexyl core: Reduces conformational flexibility, improving target selectivity.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-26-17-6-2-15(3-7-17)10-11-23-20(25)24-16-4-8-18(9-5-16)27-19-14-21-12-13-22-19/h2-3,6-7,12-14,16,18H,4-5,8-11H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHMYOADNHFGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Key Substituents Molecular Weight LogP<sup>*</sup> Key Features Reference ID
1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea 4-Methoxyphenethyl, pyrazin-2-yloxy ~425.5 (calc.) ~3.8 (est.) High lipophilicity; trans-cyclohexyl for rigidity N/A
1-(4-Methoxyphenyl)-3-(pyrazin-2-yl)urea (16) 4-Methoxyphenyl, pyrazin-2-yl 258.3 1.9 Simplified structure; lacks cyclohexyl spacer
UC2288 (p21 Inhibitor) 4-Chloro-3-(trifluoromethyl)phenyl, 5-(trifluoromethyl)pyridin-2-yloxy 481.82 5.2 Potent p21/Cip1 downregulation; trans-cyclohexyl with pyridine substituent
BK61155 2-Methoxyethyl, 3-cyanopyrazin-2-yloxy 319.36 2.1 Cyanopyrazine enhances polarity; methoxyethyl improves solubility
3s (eIF2α Phosphorylation Activator) 3,4-Dicyanophenyl, 4-(trifluoromethyl)phenoxy 433.4 4.5 eIF2α phosphorylation via aryl-cyclohexyl urea; high rigidity

<sup>*</sup>LogP values estimated using fragment-based methods.

Thermal and Spectral Data

  • Compound 16 : Melting point 225.5–227.4°C; IR peaks at 1682 cm<sup>-1</sup> (urea C=O) .
  • UC2288 : NMR-confirmed trans-cyclohexyl configuration; <sup>1</sup>H-NMR δ 8.99 (urea NH) .
  • 3s : <sup>13</sup>C-NMR δ 156.7 (urea carbonyl); HRMS m/z 433.4 .

Research Findings and Implications

Trans-Cyclohexyl Scaffold : Critical for selectivity in UC2288 and 3s. The target compound’s trans-configuration may enhance binding to kinases or stress-response proteins.

Pyrazine vs.

4-Methoxyphenethyl vs. Aryl Groups : The phenethyl chain in the target compound may extend into hydrophobic pockets unavailable to simpler analogs like Compound 14.

Q & A

Q. What synthetic routes and optimization strategies are recommended for synthesizing 1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of the cyclohexyl intermediate via halogenation or hydroxylation of a cyclohexane derivative.
  • Step 2 : Introduction of the pyrazin-2-yloxy group through nucleophilic substitution or coupling reactions (e.g., using palladium catalysts for cross-coupling) .
  • Step 3 : Urea formation by reacting an isocyanate with an amine (e.g., 4-methoxyphenethylamine).
    Optimization includes adjusting reaction conditions (e.g., anhydrous THF at 80°C for 24 hours) and catalysts (e.g., LiAlH4 for reductions) to improve yield and purity. Solvent choice (e.g., DCM, THF) and temperature control are critical to minimize side reactions .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., trans-configuration of cyclohexyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected m/z ~437 for C₂₅H₃₅N₅O₂ analogs) .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer :
  • Target Identification : Use kinase inhibition assays (e.g., IC₅₀ determination) and receptor-binding studies (e.g., radioligand displacement) to identify molecular targets .
  • Computational Modeling : Molecular docking and QSAR analysis to predict binding interactions with enzymes (e.g., kinases) or receptors .
  • Pathway Analysis : Transcriptomic or proteomic profiling to assess downstream effects on signaling cascades (e.g., MAPK/ERK pathways) .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in experimental conditions (e.g., cell line selection, incubation time) .
  • Purity Verification : Re-characterize the compound using HPLC or TLC to rule out impurities affecting activity .
  • Orthogonal Assays : Confirm results with complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What methodologies are recommended for pharmacokinetic (PK) studies of this compound?

  • Methodological Answer :
  • In Vitro ADME : Liver microsome assays for metabolic stability and CYP450 inhibition screening .
  • In Vivo PK : Administer the compound in rodent models and use LC-MS/MS to quantify plasma/tissue concentrations over time .
  • Bioavailability Optimization : Formulation studies (e.g., aqueous solubility enhancement via co-solvents or nanoparticles) .

Q. How can researchers address discrepancies in solubility data during formulation development?

  • Methodological Answer :
  • Solvent Screening : Test solubility in buffered solutions (pH 1–7.4) and organic solvents (e.g., DMSO, PEG) .
  • Particle Engineering : Reduce particle size via milling or nano-crystallization to improve dissolution rates .
  • Salt Formation : Explore salt forms (e.g., hydrochloride) to enhance aqueous solubility .

Q. What strategies are effective for translating in vitro activity to in vivo efficacy?

  • Methodological Answer :
  • Dose Escalation Studies : Determine the maximum tolerated dose (MTD) in animal models .
  • PK/PD Modeling : Corrogate plasma exposure with pharmacodynamic markers (e.g., tumor growth inhibition in xenografts) .
  • Toxicity Profiling : Conduct acute and subchronic toxicity studies to identify off-target effects .

Q. How can computational tools aid in target identification and lead optimization?

  • Methodological Answer :
  • Virtual Screening : Use molecular docking to prioritize potential targets (e.g., kinase ATP-binding pockets) .
  • QSAR Modeling : Correlate structural features (e.g., pyrazinyl groups) with activity to guide analog synthesis .
  • MD Simulations : Study binding stability and conformational changes over time .

Data Analysis and Interpretation

Q. What analytical approaches are recommended for resolving contradictory structural data (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography or IR spectroscopy .
  • Dynamic Effects : Consider rotational barriers (e.g., cyclohexyl ring flipping) that may cause NMR signal splitting .

Q. How can researchers differentiate between on-target and off-target effects in biological assays?

  • Methodological Answer :
  • Genetic Knockdown : Use siRNA or CRISPR to silence the putative target and assess activity loss .
  • Selectivity Profiling : Screen against a panel of related targets (e.g., kinase family members) .
  • Biochemical Counterassays : Test activity in cell-free systems (e.g., purified enzymes) to isolate direct effects .

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